Cas no 2137668-61-0 (3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine)

3-(6-Bromopyridin-3-yl)-5-chloro-2-fluoropyridine is a halogenated bipyridine compound with a distinct substitution pattern, offering versatility as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of bromo, chloro, and fluoro substituents enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its rigid bipyridine scaffold contributes to stability while facilitating the construction of complex heterocyclic systems. The compound's well-defined halogenation sites allow for precise functionalization, making it valuable in the development of active ingredients, ligands, or materials. High purity and consistent quality ensure reliable performance in demanding synthetic applications.
3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine structure
2137668-61-0 structure
商品名:3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
CAS番号:2137668-61-0
MF:C10H5BrClFN2
メガワット:287.515503644943
CID:6529021
PubChem ID:165477600

3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
    • 2137668-61-0
    • EN300-1067197
    • インチ: 1S/C10H5BrClFN2/c11-9-2-1-6(4-14-9)8-3-7(12)5-15-10(8)13/h1-5H
    • InChIKey: KZBOAFVVGIZTOG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C=N1)C1C(=NC=C(C=1)Cl)F

計算された属性

  • せいみつぶんしりょう: 285.93087g/mol
  • どういたいしつりょう: 285.93087g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 25.8Ų

3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1067197-0.25g
3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
2137668-61-0 95%
0.25g
$1235.0 2023-10-28
Enamine
EN300-1067197-2.5g
3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
2137668-61-0 95%
2.5g
$2631.0 2023-10-28
Enamine
EN300-1067197-1g
3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
2137668-61-0 95%
1g
$1343.0 2023-10-28
Enamine
EN300-1067197-1.0g
3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
2137668-61-0
1g
$1343.0 2023-06-10
Enamine
EN300-1067197-10.0g
3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
2137668-61-0
10g
$5774.0 2023-06-10
Enamine
EN300-1067197-0.5g
3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
2137668-61-0 95%
0.5g
$1289.0 2023-10-28
Enamine
EN300-1067197-10g
3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
2137668-61-0 95%
10g
$5774.0 2023-10-28
Enamine
EN300-1067197-0.1g
3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
2137668-61-0 95%
0.1g
$1183.0 2023-10-28
Enamine
EN300-1067197-5.0g
3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
2137668-61-0
5g
$3894.0 2023-06-10
Enamine
EN300-1067197-0.05g
3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine
2137668-61-0 95%
0.05g
$1129.0 2023-10-28

3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine 関連文献

3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridineに関する追加情報

3-(6-Bromopyridin-3-yl)-5-chloro-2-fluoropyridine: A Comprehensive Overview

3-(6-Bromopyridin-3-yl)-5-chloro-2-fluoropyridine, also known by its CAS number 2137668-61-0, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridines, which are six-membered aromatic rings containing one nitrogen atom. The presence of substituents such as bromine, chlorine, and fluorine atoms at specific positions on the pyridine ring imparts unique electronic and structural properties to the molecule, making it a valuable compound in research and development.

The synthesis of 3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine involves a series of carefully designed organic reactions. Researchers have employed methods such as nucleophilic substitution, electrophilic substitution, and coupling reactions to achieve the desired product. The use of transition metal catalysts, particularly palladium catalysts, has been pivotal in facilitating these reactions under mild conditions. Recent advancements in catalytic chemistry have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production.

The structural characterization of 3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine has been carried out using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular geometry, electronic distribution, and intermolecular interactions of the compound. For instance, NMR spectroscopy has revealed the distinct chemical shifts corresponding to the bromine, chlorine, and fluorine substituents, confirming their positions on the pyridine ring.

In terms of applications, 3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine has shown promise in the field of medicinal chemistry. Its unique combination of halogen substituents makes it an attractive candidate for drug design. Recent studies have explored its potential as a lead compound in the development of anti-cancer agents. The compound's ability to inhibit specific kinase enzymes involved in cancer cell proliferation has been reported in several research articles. Furthermore, its high lipophilicity and moderate solubility in organic solvents make it suitable for formulation into drug delivery systems.

The electronic properties of 3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine also make it a valuable material in the field of organic electronics. Its ability to act as an electron-deficient aromatic system renders it useful in applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have investigated its performance as a building block in conjugated polymers and low-dimensional materials. Preliminary results indicate that the compound can enhance charge transport properties in these materials, paving the way for its use in next-generation electronic devices.

In addition to its direct applications, 3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its versatility as a starting material allows chemists to introduce additional functional groups or modify its structure to suit specific requirements. For example, recent studies have demonstrated its utility in constructing biologically active molecules with multiple heterocyclic rings.

The environmental impact and safety profile of 3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine are areas that require further investigation. While preliminary toxicity studies suggest that the compound exhibits low acute toxicity, long-term effects on human health and ecosystems remain unclear. Regulatory agencies have not yet classified this compound under any specific category related to hazardous substances or controlled substances.

In conclusion, 3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine, with its CAS number 2137668-61-0, represents a versatile and promising compound with applications spanning medicinal chemistry, materials science, and beyond. Ongoing research continues to uncover new potential uses for this compound while addressing critical questions related to its safety and environmental impact.

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